Iron(II) acetate

Description

Structure

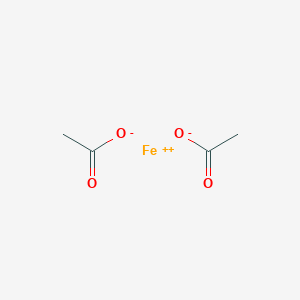

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOZJRCUHSPCDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037656 | |

| Record name | Iron(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Iron(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3094-87-9 | |

| Record name | Ferrous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80I7M6D3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Iron(II) Acetate: From Molecular Structure to Advanced Applications

Abstract

Iron(II) acetate, also known as ferrous acetate, is a versatile coordination compound with significant applications spanning catalysis, materials science, and drug development. This guide provides a comprehensive technical overview of its chemical formula, intricate polymeric structure, and key physicochemical properties. We will delve into validated synthesis protocols, explore its diverse applications with a focus on nanoparticle synthesis, and discuss the critical considerations for its handling and use in research and development settings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important iron precursor.

Introduction: The Significance of this compound

This compound, with the chemical formula Fe(CH₃COO)₂, is an iron salt that exists in both anhydrous and hydrated forms.[1] The anhydrous compound is typically a white to light grey or brown solid, while the tetrahydrate form appears as light green crystals.[1][2] Its significance in the scientific community stems from its utility as a precursor for various iron-based materials and catalysts.[3] The compound's reactivity and ability to be a source of Fe²⁺ ions make it a valuable starting material in numerous chemical transformations and material syntheses.[4] This guide will provide an in-depth exploration of the fundamental chemistry and practical applications of this compound, offering insights for its effective utilization in a laboratory and industrial context.

Chemical Formula and Molecular Structure

The chemical formula of this compound is Fe(C₂H₃O₂)₂ or more commonly Fe(CH₃COO)₂.[2] The anhydrous form has a molecular weight of approximately 173.93 g/mol .[5] While its empirical formula suggests a simple ionic compound, the structural reality is more complex.

Coordination Polymer Structure

Anhydrous this compound adopts a polymeric structure in the solid state.[1][2] X-ray crystallography has revealed that the Fe(II) centers are octahedral and are interconnected by bridging acetate ligands, forming a coordination polymer.[1] This polymeric nature is a key determinant of its physical properties, such as its solubility and decomposition temperature.

Caption: A simplified 2D representation of the bridging acetate ligands in the polymeric structure of this compound.

Hydrated Form

In the presence of water, this compound forms a tetrahydrate, Fe(CH₃COO)₂·4H₂O.[1] In this form, water molecules act as ligands, coordinating to the iron(II) center. The hydrated form is a light green solid and is highly soluble in water.[1][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of method often depending on the desired purity and scale. A common and straightforward laboratory-scale synthesis involves the reaction of iron metal with acetic acid.[1][5]

Experimental Protocol: Synthesis from Iron Powder and Acetic Acid

This protocol describes the synthesis of this compound under an inert atmosphere to prevent oxidation to iron(III) species.

Materials:

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Deionized water (deoxygenated)

-

Schlenk flask and line

-

Inert gas (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up the Schlenk flask on the Schlenk line and purge with an inert gas for 15-20 minutes to ensure an oxygen-free environment.

-

Under a positive pressure of inert gas, add iron powder to the Schlenk flask.

-

Slowly add a stoichiometric excess of deoxygenated glacial acetic acid to the flask. The reaction will produce hydrogen gas.[1]

-

Causality: The excess acetic acid ensures the complete reaction of the iron powder. Deoxygenation of the solvent is critical to prevent the formation of iron(III) acetate, which would appear as a brown impurity.[5]

-

-

The reaction is represented by the equation: Fe + 2 CH₃COOH → Fe(CH₃COO)₂ + H₂.[5]

-

Gently heat the mixture with stirring for several hours to facilitate the reaction. The reaction is complete when the evolution of hydrogen gas ceases.

-

Allow the solution to cool to room temperature. The product, this compound, may precipitate out of the solution.

-

Filter the resulting solid under an inert atmosphere and wash with a small amount of deoxygenated diethyl ether to remove any unreacted acetic acid.

-

Dry the product under vacuum to obtain anhydrous this compound as a white to off-white powder.[5]

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₄Fe | [3][7] |

| Molecular Weight | 173.93 g/mol | [3][5] |

| Appearance | White, gray, or brown crystalline powder (anhydrous); Light green solid (tetrahydrate) | [1][2][7] |

| Melting Point | 190-200 °C (decomposes) | [1][3][5] |

| Solubility | Highly soluble in water; Soluble in ethanol | [5][8] |

| Sensitivity | Sensitive to air and moisture | [3][5][6] |

| CAS Number | 3094-87-9 | [1][3] |

Reactivity: this compound is sensitive to air and moisture, readily oxidizing to form iron(III) compounds.[3][5] Therefore, it should be handled and stored under an inert atmosphere to maintain its purity.[3] Upon heating, it decomposes before melting.[2]

Applications in Research and Drug Development

This compound is a versatile compound with a growing number of applications in both academic research and industrial processes.

Precursor for Nanomaterial Synthesis

A primary application of this compound is as a precursor for the synthesis of iron oxide nanoparticles.[3][4] These nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have garnered significant interest due to their superparamagnetic properties.[9]

-

Drug Delivery: Iron oxide nanoparticles can be functionalized and used as carriers for targeted drug delivery.[5][10] Their magnetic properties allow for guidance to specific sites in the body using an external magnetic field.

-

Magnetic Resonance Imaging (MRI): These nanoparticles are also employed as contrast agents in MRI to enhance image resolution.[5][10]

-

Catalysis: Iron oxide nanoparticles synthesized from this compound exhibit catalytic activity in various organic reactions.[3]

The thermal decomposition of this compound is a common method for producing these nanoparticles.[5][9] The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature and time.[9][11]

Catalysis in Organic Synthesis

This compound serves as a catalyst in several organic transformations.[4][7] It is considered a more environmentally benign alternative to some precious metal catalysts.[4] For instance, it has been used in Friedel-Crafts acylation reactions and other C-H functionalization strategies.[4][5]

Other Industrial Applications

-

Dyeing Industry: this compound is used as a mordant to fix dyes on fabrics, particularly for achieving black, dark gray, or brown shades.[1][5][6]

-

Wood Treatment: It is utilized in the ebonizing of wood.[1][6]

-

Agriculture: It can be used as a micronutrient supplement in fertilizers to address iron deficiencies in plants.[4]

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[3] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound.[3] Due to its air and moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere, such as in a glovebox or a desiccator.[3][6]

Conclusion

This compound is a compound of significant scientific and industrial importance. Its well-defined chemical formula and unique polymeric structure give rise to properties that make it an invaluable precursor for the synthesis of advanced materials, most notably iron oxide nanoparticles with applications in biomedicine and catalysis. A thorough understanding of its synthesis, handling, and reactivity is crucial for harnessing its full potential in research and development. As the demand for nanomaterials and green catalysts continues to grow, the role of this compound is poised to expand further.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | Fe(OAc)2 | Fe(CH3COO)2 – Ereztech [ereztech.com]

- 4. Buy this compound | 3094-87-9 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Ferrous acetate | 3094-87-9 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound - Crystal growing [en.crystalls.info]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of ferrous acetate

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ferrous Acetate

Authored by a Senior Application Scientist

Abstract

Iron(II) acetate, commonly known as ferrous acetate, is a coordination compound with significant utility across diverse scientific fields, from materials science to pharmaceuticals. Its value as a precursor for iron-based materials, a catalyst, and a potential therapeutic agent is directly linked to its distinct physical and chemical properties. This guide provides a comprehensive examination of ferrous acetate, focusing on its structure, stability, synthesis, and reactivity. We will delve into the causality behind experimental choices for its preparation and handling, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure technical accuracy and reproducibility.

Chemical Identity and Molecular Structure

Ferrous acetate is the iron(II) salt of acetic acid. It exists in two common forms: an anhydrous solid (Fe(CH₃CO₂)₂) and a light green tetrahydrate (Fe(CH₃CO₂)₂·4H₂O).[1] While often represented by the simple formula C₄H₆FeO₄, the solid-state structure of the anhydrous form is far from trivial.

X-ray crystallography reveals that anhydrous ferrous acetate is not a simple salt but a complex coordination polymer.[1][2] In this structure, octahedral Fe(II) centers are interconnected by bridging acetate ligands.[1][2] This polymeric nature, where acetate groups exhibit multiple coordination modes (μ₂-acetato, μ₃-acetato, and μ₄-acetato), is fundamental to its properties and reactivity.[3] The Fe-O bond distances within this structure typically range from 2.00 Å to 2.28 Å.[3]

Caption: Simplified coordination of an octahedral Fe(II) center.

Core Physical and Chemical Properties

The distinct properties of anhydrous and hydrated ferrous acetate are critical for its appropriate application. The anhydrous form is a white crystalline solid, though impurities often lend it a slight color.[1] The tetrahydrate appears as light green crystals and is highly soluble in water.[1][4]

Table 1: Key Physical Properties of Ferrous Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆FeO₄ | [1][5][6] |

| Molar Mass | 173.93 g/mol | [1][5][7] |

| Appearance | White crystals (anhydrous); Light green crystals (tetrahydrate); Off-white, tan, or light brown powder (commercial grades) | [1][4][5][7] |

| Odor | Odorless to slight vinegar-like odor | [1][8] |

| Melting Point | 190–200 °C (decomposes) | [1][4][5] |

| Density | ~1.734 g/cm³ | [1] |

| Solubility | Soluble in water. Solubility increases with temperature and in acidic conditions. Also soluble in alcohol. | [1][4][5][8][9] |

Stability and Reactivity

A defining characteristic of ferrous acetate is its sensitivity to atmospheric conditions.

-

Oxidative Instability : The iron(II) center is readily oxidized to iron(III) upon exposure to air and moisture.[5][8][10] This transformation is often visually apparent as the material changes color from white or light green to brownish hues.[8] This high reactivity necessitates stringent storage and handling protocols.

-

Thermal Decomposition : When heated to its melting point range of 190-200 °C, ferrous acetate decomposes, potentially yielding carbon oxides and iron oxides.[1][11][12]

-

Reactivity as a Precursor : It serves as a valuable precursor in chemical synthesis.[5] For instance, the thermal decomposition of ferrous acetate in the presence of specific surfactants is a key method for synthesizing monodisperse iron oxide nanoparticles, which have applications in drug delivery and as MRI contrast agents.[5]

-

Catalytic Activity : Ferrous acetate can act as a catalyst in certain organic reactions, such as Friedel-Crafts acylations.[5]

Synthesis and Experimental Protocols

The synthesis of high-purity ferrous acetate is contingent on preventing the oxidation of the Fe(II) center. The most common laboratory method involves the direct reaction of iron metal with acetic acid.[5]

Reaction: Fe(s) + 2 CH₃COOH(aq) → Fe(CH₃COO)₂(aq) + H₂(g)[1][5]

The evolution of hydrogen gas signifies the progress of the reaction. The key to success is maintaining an oxygen-free environment. Industrially, scrap iron is often used, which can result in a mixture of iron(II) and iron(III) acetates used in dyeing.[1][5]

Caption: Workflow for the synthesis of ferrous acetate.

Protocol 1: Laboratory Synthesis of Ferrous Acetate

Causality Statement: This protocol is designed to minimize oxidation. The use of an inert gas blanket is not merely a suggestion but a critical requirement to prevent the formation of contaminating ferric (Fe³⁺) species, ensuring the purity of the final product.

-

System Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer. Thoroughly flush the entire apparatus with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to displace all oxygen.

-

Reagent Addition: Under a positive flow of inert gas, charge the flask with iron powder (1.0 eq) and glacial acetic acid (excess, ~10-20 eq).

-

Reaction: Gently heat the mixture with stirring. The reaction is evidenced by the evolution of hydrogen gas, which can be vented through a bubbler. Continue heating until the gas evolution ceases, indicating the consumption of the iron powder. The reaction may take several hours to days.[5]

-

Isolation: Allow the reaction mixture to cool to room temperature. Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), filter the solution to remove any unreacted iron.

-

Crystallization: The ferrous acetate can be crystallized from the filtrate, often by carefully reducing the solvent volume under vacuum. For the tetrahydrate, crystallization from the aqueous acetic acid solution upon cooling is effective.

-

Drying and Storage: Dry the resulting crystals under vacuum. Immediately transfer the final product to a tightly sealed container and store under a dry, inert atmosphere.[9][10][11]

Applications in Research and Drug Development

The unique properties of ferrous acetate make it a versatile compound for advanced applications.

-

Pharmaceutical Development: It is utilized as a pharmaceutical intermediate in the synthesis of new drug candidates.[7] Its high solubility and bioavailability also make it a subject of study for iron supplements to treat conditions like iron deficiency anemia.[5][13] When combined with certain polysaccharides, its absorption in the gastrointestinal tract can be enhanced.[5]

-

Nanomaterials Synthesis: Ferrous acetate is a critical precursor for the synthesis of iron oxide nanoparticles.[5] These nanoparticles are paramount in biomedical applications, including targeted drug delivery systems and as contrast agents for Magnetic Resonance Imaging (MRI).[5]

-

Antimicrobial Properties: Research has indicated that ferrous acetate exhibits antimicrobial properties, showing inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.[5] This opens potential avenues for its use as a therapeutic or preservative agent.

-

Industrial Uses: Beyond the laboratory, it serves as a mordant in the textile industry to fix dyes to fabrics and is used in a process known as "ebonizing" to darken wood.[1][4]

Analytical Characterization and Quality Control

Verifying the identity and purity of ferrous acetate is essential for reproducible research.

-

X-ray Crystallography: This is the definitive method for elucidating the complex polymeric solid-state structure of the anhydrous form.[1][2]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of acetate ligands and provide insight into their coordination modes by analyzing the characteristic C-O stretching vibrations.[3][14]

-

Mössbauer Spectroscopy: This technique is highly specific to iron and can be used to confirm the +2 oxidation state and investigate the coordination environment of the iron centers.[2]

Protocol 2: Spectrophotometric Determination of Iron Content

Self-Validation Statement: This protocol includes the use of a reducing agent to ensure all iron is in the Fe²⁺ state prior to complexation, thereby validating that the measurement reflects the total iron concentration. A standard curve provides an internal calibration for accuracy.

-

Sample Preparation: Accurately weigh a small amount of ferrous acetate and dissolve it in deionized water containing a small amount of dilute HCl to prevent premature oxidation and hydrolysis.[15]

-

Reduction Step: To a known volume of the sample solution, add an excess of a reducing agent like hydroxylamine hydrochloride to ensure all iron is present as Fe²⁺.[15]

-

Buffering: Add a sodium acetate buffer solution to adjust the pH to approximately 4.5. This is the optimal pH for the subsequent complexation reaction.[15]

-

Complexation: Add a solution of a complexing agent, such as 2,2'-bipyridyl or 1,10-phenanthroline. These agents form intensely colored complexes with Fe²⁺.

-

Measurement: Allow time for the color to fully develop. Measure the absorbance of the solution at its λ_max (e.g., ~510-520 nm) using a UV-Vis spectrophotometer.

-

Quantification: Compare the absorbance of the unknown sample to a calibration curve prepared from standards of known Fe²⁺ concentration to determine the iron content.

Safety, Handling, and Storage

Due to its reactivity and irritant nature, proper handling of ferrous acetate is mandatory.

-

Hazards: Ferrous acetate is classified as a skin, eye, and respiratory irritant.[6][9] Inhalation of dust can cause irritation to the respiratory tract.[11]

-

Handling: Always handle ferrous acetate in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Storage: This is the most critical aspect of maintaining the compound's integrity. Store ferrous acetate in a tightly sealed container, protected from light, in a cool, dry place.[9][12] The container must be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[5][10][12]

Conclusion

Ferrous acetate is more than a simple iron salt; it is a complex coordination polymer with a rich chemistry defined by its structure and sensitivity to its environment. Its utility as a precursor, catalyst, and bioactive compound is directly tied to the iron(II) oxidation state. For researchers and developers, a thorough understanding of its properties, particularly its oxidative instability, is paramount for successful synthesis, storage, and application. The methodologies and insights provided in this guide are intended to equip scientists with the knowledge to harness the full potential of this versatile chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of this compound - Lookchem [lookchem.com]

- 4. Ferrous acetate | 3094-87-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Ferrous acetate | C4H6FeO4 | CID 18344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Page loading... [guidechem.com]

- 10. ereztech.com [ereztech.com]

- 11. prochemonline.com [prochemonline.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ruipuminerals.com [ruipuminerals.com]

- 14. Ferrous acetate(3094-87-9) IR Spectrum [m.chemicalbook.com]

- 15. asdlib.org [asdlib.org]

An In-depth Technical Guide to Iron(II) Acetate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of iron(II) acetate, also known as ferrous acetate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core physicochemical properties, synthesis methodologies, and key applications of this versatile iron salt. We will explore both the anhydrous and hydrated forms, providing insights grounded in established scientific principles and experimental observations.

Introduction: The Chemistry of this compound

This compound is a coordination compound with the chemical formula Fe(CH₃COO)₂. It exists in an anhydrous form as well as a hydrated state, most commonly as a tetrahydrate (Fe(CH₃COO)₂·4H₂O)[1]. The compound consists of a central iron atom in the +2 oxidation state bonded to two acetate ligands[2][3]. The anhydrous form typically appears as a white to light grey or tan powder, while the tetrahydrate is a light green crystalline solid[1][4].

A critical characteristic of this compound is its sensitivity to air and moisture. The iron(II) center is susceptible to oxidation to iron(III), particularly in the presence of water, which can lead to the formation of brown iron(III) acetate complexes. This reactivity necessitates handling and storage under an inert atmosphere, such as nitrogen or argon, to maintain the compound's purity and integrity for experimental use[2][3]. In its solid, anhydrous state, this compound adopts a polymeric structure where octahedral iron centers are linked by acetate ligands[1][4].

Physicochemical Properties: A Quantitative Overview

The utility of a chemical compound in a research or industrial setting is fundamentally dictated by its physical and chemical properties. For this compound, the molecular weight and thermal behavior are of primary importance.

Molecular Weight and Formula

The molecular formula of anhydrous this compound is C₄H₆FeO₄. The molar mass is consistently reported as approximately 173.93 g/mol [1][2][3][4][5][6][7]. The tetrahydrate form has the formula C₄H₁₄FeO₈ and a correspondingly higher molecular weight.

Melting Point and Thermal Decomposition

A distinct melting point is not observed for this compound. Instead, it undergoes decomposition at elevated temperatures. The reported range for this decomposition is consistently between 190°C and 200°C[2][4][5][6][8][9][10][11]. This thermal instability is a crucial consideration in applications such as the synthesis of iron oxide nanoparticles, where the compound serves as a precursor and is intentionally decomposed[3][12]. The decomposition process typically yields iron oxides, carbon dioxide, and acetone.

The following table summarizes the key quantitative data for both anhydrous and tetrahydrate forms of this compound.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | C₄H₆FeO₄ | C₄H₁₄FeO₈ |

| Molecular Weight | 173.93 g/mol [1][2][5][6][7][8][13][14] | 245.99 g/mol |

| Appearance | White to tan or light grey powder[1][2][4][5][9][10][11] | Light green crystals[1] |

| Melting Point | 190-200 °C (with decomposition)[2][4][5][6][8][9][10][11][12][15] | Decomposes upon heating[16][17] |

| Solubility in Water | Soluble[1][4][5] | Highly soluble[1][4] |

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of high-purity this compound is critical for reproducible research outcomes. The most common laboratory-scale synthesis involves the reaction of iron metal with acetic acid. The key to obtaining the iron(II) salt is to perform the reaction under anaerobic conditions to prevent oxidation to iron(III).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Laboratory synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of this compound tetrahydrate, which can then be dehydrated if the anhydrous form is required.

-

Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser and a gas inlet for an inert gas (nitrogen or argon).

-

Reagent Preparation: Add 10 g of fine iron powder to the flask. In a separate beaker, prepare a solution of 50 mL of glacial acetic acid and 50 mL of deionized water. De-gas the acetic acid solution by bubbling the inert gas through it for at least 15 minutes.

-

Reaction: Carefully add the de-gassed acetic acid solution to the flask containing the iron powder. Begin a steady flow of the inert gas through the apparatus.

-

Heating: Gently heat the reaction mixture to approximately 60-70°C using a heating mantle. Hydrogen gas will evolve as the iron reacts with the acid[1][4]. The reaction can be represented as: Fe + 2 CH₃COOH → Fe(CH₃COO)₂ + H₂[1][3].

-

Reaction Monitoring: Continue heating until the evolution of hydrogen gas ceases, which typically takes several hours. The solution should take on a pale green color.

-

Filtration: While still warm, filter the solution through a Büchner funnel to remove any unreacted iron powder. This step should be performed quickly to minimize contact with air.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of this compound tetrahydrate.

-

Isolation and Drying: Collect the light green crystals by vacuum filtration. Wash the crystals with a small amount of cold, de-gassed water, followed by a wash with diethyl ether to facilitate drying. Dry the crystals under vacuum.

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere.

Applications in Research and Development

This compound is a valuable precursor and catalyst in various fields of research and development.

Nanoparticle Synthesis

One of the most significant applications of this compound is as a precursor for the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃)[2][3][12]. The thermal decomposition of this compound in the presence of surfactants and high-boiling point solvents allows for the controlled synthesis of monodisperse nanoparticles with tunable sizes and magnetic properties[3]. These nanoparticles are integral to applications in:

-

Biomedical Imaging: As contrast agents in Magnetic Resonance Imaging (MRI)[3][4].

-

Drug Delivery: For targeted delivery of therapeutics[3].

-

Catalysis: As catalysts in various organic reactions[2][3][4].

-

Magnetic Storage: In the development of high-density data storage media[4][12].

Catalysis in Organic Synthesis

This compound serves as a catalyst in several organic transformations. It is employed in oxidation reactions and has been used in Friedel-Crafts acylation reactions to improve yields and reaction rates[2][3][4]. Its use as a dopant in perovskite films for piezoelectric devices is also an emerging area of research[4][12].

Mordant in the Dyeing Industry

Historically and in certain specialized applications, this compound is used as a mordant in the textile industry[1][2][4]. It helps to fix dyes to fabrics, often producing black, grey, or brown hues[3].

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Irritation: It is known to cause skin, eye, and respiratory irritation[2][10][14][18].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[2][14][18]. Work in a well-ventilated area or a fume hood to avoid inhaling the dust[18].

-

Storage: Due to its air and moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere[2][3][18][19].

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal[14].

Conclusion

This compound is a fundamental chemical with well-defined physicochemical properties that underpin its diverse applications. Its molecular weight of approximately 173.93 g/mol and its characteristic thermal decomposition in the 190-200°C range are key parameters for its use in materials science, particularly in the synthesis of iron oxide nanoparticles. A thorough understanding of its synthesis, handling requirements, and reactivity is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Fe(OAc)2 | Fe(CH3COO)2 – Ereztech [ereztech.com]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. Manufacturers of this compound, ≥99.99%, CAS 3094-87-9, I 8653, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. This compound, anhydrous | Fe(OAc)2 | C4H6O4Fe - Ereztech [ereztech.com]

- 10. Iron (II) Acetate, anhydrous - CAS 3094-87-9 [prochemonline.com]

- 11. Iron (II) Acetate, anhydrous - ProChem, Inc. [prochemonline.com]

- 12. 乙酸铁(II) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. strem.com [strem.com]

- 14. fishersci.at [fishersci.at]

- 15. This compound [chemister.ru]

- 16. americanelements.com [americanelements.com]

- 17. nanochemazone.com [nanochemazone.com]

- 18. prochemonline.com [prochemonline.com]

- 19. gelest.com [gelest.com]

Anhydrous vs. tetrahydrate iron(II) acetate properties

An In-depth Technical Guide to the Comparative Properties of Anhydrous and Tetrahydrate Iron(II) Acetate

Introduction

This compound, or ferrous acetate, is a compound of significant interest in chemical synthesis, materials science, and pharmaceutical development. It exists in two common forms: an anhydrous salt (Fe(CH₃COO)₂) and a tetrahydrate (Fe(CH₃COO)₂·4H₂O). While chemically similar, the presence of four molecules of water of hydration in the tetrahydrate form imparts distinct physicochemical properties that dictate its handling, stability, and suitability for various applications. This guide provides a detailed comparative analysis of these two forms, offering insights into their structure, synthesis, characterization, and application to aid researchers, scientists, and drug development professionals in making informed decisions for their work.

Part 1: Comparative Physicochemical Properties

The fundamental differences between the anhydrous and tetrahydrate forms of this compound stem from the presence of coordinated water molecules. These differences manifest in their appearance, stability, solubility, and molecular structure.

The anhydrous form is notably sensitive to air and moisture, readily oxidizing or hydrating, which necessitates storage and handling under an inert atmosphere.[1][2][3][4] The tetrahydrate, while more stable in the solid state under ambient conditions, is also susceptible to oxidation, particularly in aqueous solutions which are known to rapidly oxidize in the presence of atmospheric oxygen.[5][6]

Data Summary Table

| Property | Anhydrous this compound | Tetrahydrate this compound |

| Chemical Formula | C₄H₆FeO₄[7] | C₄H₆FeO₄·4H₂O |

| Molar Mass | 173.93 g/mol [7][8] | 245.99 g/mol [5] |

| CAS Number | 3094-87-9[7][8][9] | 19807-28-4[8][10] |

| Appearance | White to tan or light grey/brown solid/powder.[1][3][8][9] | Light green crystalline solid.[8] |

| Solubility in Water | Highly soluble.[1][11] | Highly soluble.[8] |

| Melting Point | 190–200 °C (decomposes).[1][2] | N/A (loses water upon heating) |

| Stability | Highly sensitive to air and moisture.[1][2][3] | Unstable in aqueous solution; susceptible to oxidation.[5] |

| Crystal Structure | Polymeric, 2D coordination polymer (Orthorhombic, Pbcn).[1][6][8] | Orthorhombic.[5][8] |

Part 2: Molecular Structure and Bonding

The coordination environment of the iron(II) ion is drastically different between the two forms, which is the primary cause of their varying properties.

Anhydrous this compound

X-ray crystallography reveals that the anhydrous form is not a simple salt but a complex, two-dimensional coordination polymer.[1][6][8] In this structure, octahedral Fe(II) centers are interconnected and bridged by the acetate ligands.[6][8] This polymeric nature contributes to its thermal properties and its utility as a precursor for solid-state reactions, such as the thermal decomposition to form iron oxide nanoparticles.[11][12]

Caption: Conceptual diagram of the polymeric structure of anhydrous this compound.

This compound Tetrahydrate

In the tetrahydrate form, the iron(II) ion is typically coordinated by water molecules and acetate ions in a discrete molecular structure, which then packs into a crystalline lattice. This coordination with water molecules makes it highly soluble and readily available as a source of hydrated ferrous ions in solution, which is advantageous for applications in aqueous media, such as in certain pharmaceutical formulations or as an iron supplement.[13][14]

Part 3: Synthesis and Handling Protocols

The choice of synthesis method depends on whether the anhydrous or hydrated form is desired. Stringent handling procedures are critical, especially for the anhydrous compound.

Experimental Protocol 1: Synthesis of Anhydrous this compound

This protocol is based on the direct reaction of iron with acetic acid under inert conditions to prevent oxidation.

Causality: The exclusion of oxygen is paramount. Iron(II) is readily oxidized to Iron(III) by atmospheric oxygen, especially at elevated temperatures, which would result in a contaminated, brownish product instead of the desired off-white solid.[11]

-

Preparation: Equip a three-neck round-bottom flask with a reflux condenser, a nitrogen or argon inlet, and a magnetic stirrer.

-

Reagents: Add iron powder (1.0 eq) and glacial acetic acid (excess, e.g., 10-20 eq) to the flask.

-

Inerting: Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The reaction is evidenced by the evolution of hydrogen gas.[8][11] Continue the reaction for several hours until the gas evolution ceases.

-

Isolation: Cool the mixture to room temperature. The anhydrous this compound will precipitate.

-

Filtration & Washing: Filter the solid product under inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Wash the precipitate with glacial acetic acid, followed by a non-polar solvent like hexane to remove residual acid.

-

Drying: Dry the product under high vacuum to remove all volatiles.

-

Storage: Store the final white to light-grey powder in a tightly sealed container under an inert atmosphere.[3][4]

Experimental Protocol 2: Synthesis of this compound Tetrahydrate

This method involves crystallization from an aqueous solution.

Causality: The key is to create a supersaturated solution from which the tetrahydrate can crystallize upon cooling. Using a slight excess of acetic acid helps to suppress hydrolysis, which can lead to the formation of iron hydroxides.[5]

-

Reaction: Dissolve iron(II) carbonate or iron(II) hydroxide in a slight excess of dilute aqueous acetic acid with gentle warming.[5][8] Alternatively, perform the reaction of iron powder with aqueous acetic acid as described above but without the stringent inert atmosphere for the workup.

-

Filtration: Once the reaction is complete, filter the warm solution to remove any unreacted starting material or impurities.

-

Crystallization: Allow the clear, light-green filtrate to cool slowly to room temperature, and then in an ice bath to promote the crystallization of light green crystals of the tetrahydrate.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals sparingly with a small amount of cold deionized water, followed by a solvent like ethanol to expedite drying.

-

Drying: Air-dry the crystals or dry them in a desiccator. Avoid heating, as this will drive off the water of hydration.

Part 4: Differentiating Characterization Techniques

Several analytical techniques can be used to definitively distinguish between the anhydrous and tetrahydrate forms.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

-

Thermogravimetric Analysis (TGA): This is the most direct method. When heated, this compound tetrahydrate will show a distinct mass loss corresponding to the four water molecules (approximately 29.4% of its mass) before the decomposition of the acetate moiety begins.[15][16] The anhydrous form will show no such initial mass loss and will be stable until its decomposition temperature of around 190 °C.[17]

-

X-ray Diffraction (XRD): The two compounds will produce entirely different diffraction patterns due to their distinct crystal structures. Anhydrous this compound has a known polymeric crystal structure (space group Pbcn) which can be matched to crystallographic databases.[6][8][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the tetrahydrate will exhibit a broad absorption band in the region of 3000-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the water molecules. This band will be absent in the spectrum of a pure, dry sample of the anhydrous form.[19][20]

Part 5: Applications in Research and Drug Development

The choice between the anhydrous and tetrahydrate form is critical and application-dependent.

-

Nanoparticle Synthesis: The anhydrous form is frequently the precursor of choice for the synthesis of iron oxide nanoparticles via thermal decomposition or pyrolysis.[3][11][12] Its solvent-free nature is advantageous for controlling particle size and morphology in high-temperature, non-aqueous solvent systems.

-

Catalysis: As a source of Fe(II) ions, both forms can be used in catalysis. However, the anhydrous form is preferred for reactions sensitive to water, where it can be dissolved in organic solvents to create the desired catalytic environment.[3]

-

Pharmaceuticals and Iron Supplementation: The high aqueous solubility of the tetrahydrate makes it a candidate for iron supplements and in the development of drug delivery systems.[11][13][14] Its ability to readily dissolve and provide bioavailable Fe(II) ions is the key property for such applications.[13]

-

Mordant in Dyeing: Both forms can be used as mordants in the textile industry, where the iron ion fixes dyes to fabrics.[1][21] The choice often depends on the specific dyeing process (aqueous vs. non-aqueous).

Conclusion

The distinction between anhydrous and tetrahydrate this compound is not trivial. The anhydrous form is a moisture-sensitive, polymeric material ideal for non-aqueous and solid-state synthesis, particularly for iron oxide nanoparticles. Conversely, the tetrahydrate is a hydrated crystalline solid, whose high aqueous solubility makes it suitable for applications in aqueous media, including pharmaceutical formulations. A thorough understanding of their respective properties and the use of appropriate characterization techniques like TGA and FTIR are essential for any researcher or developer to ensure the success, reproducibility, and validity of their experimental work.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound, anhydrous, Fe 29.5% min 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. This compound | Fe(OAc)2 | Fe(CH3COO)2 – Ereztech [ereztech.com]

- 4. Ferrous acetate | 3094-87-9 [chemicalbook.com]

- 5. This compound - Crystal growing [en.crystalls.info]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound, anhydrous | Fe(OAc)2 | C4H6O4Fe - Ereztech [ereztech.com]

- 10. americanelements.com [americanelements.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound 95 3094-87-9 [sigmaaldrich.com]

- 13. ruipuminerals.com [ruipuminerals.com]

- 14. ruipuminerals.com [ruipuminerals.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. spectrabase.com [spectrabase.com]

- 20. Ferrous acetate(3094-87-9) IR Spectrum [chemicalbook.com]

- 21. This compound tetrahydrate [myskinrecipes.com]

A Researcher's Comprehensive Guide to the Solubility of Iron(II) Acetate

An In-depth Technical Guide for Scientists and Drug Development Professionals

This guide provides a detailed exploration of the solubility of iron(II) acetate (ferrous acetate), a compound of significant interest in chemical synthesis, catalysis, and pharmaceutical development. Understanding its solubility in both aqueous and organic media is critical for optimizing reaction conditions, developing formulations, and ensuring reproducible experimental outcomes. This document synthesizes key physicochemical data, outlines the principles governing its dissolution, and provides a robust experimental protocol for solubility determination.

Core Physicochemical Properties of this compound

This compound, with the chemical formula Fe(C₂H₃O₂)₂, is an ionic compound consisting of an iron cation in the +2 oxidation state and two acetate anions.[1][2] It exists in both anhydrous and hydrated forms, with the tetrahydrate (Fe(C₂H₃O₂)₂·4H₂O) being a common variant. The physical appearance and properties can differ significantly between these forms.

| Property | Anhydrous this compound | Tetrahydrate this compound |

| Chemical Formula | C₄H₆FeO₄[3] | C₄H₁₄FeO₈ |

| Molar Mass | 173.93 g/mol [3][4] | 245.99 g/mol |

| Appearance | White to light brown/grey solid or powder[3][5][6] | Light green crystalline solid[1][2][7] |

| Melting Point | 190-200 °C (with decomposition)[3][7] | Decomposes upon heating |

| Stability | Sensitive to air and moisture; oxidizes to iron(III) compounds[1][8] | More stable in air than the anhydrous form, but still susceptible to oxidation |

The anhydrous form adopts a complex polymeric structure with octahedral Fe(II) centers linked by acetate ligands.[7] This crystal lattice structure plays a crucial role in its solubility characteristics.

Aqueous Solubility: A Mechanistic Perspective

This compound is generally described as being highly soluble in water.[2][3][5][7] The tetrahydrate form, in particular, dissolves readily to form a light green aqueous solution.[2][7]

Mechanism of Dissolution

The dissolution of an ionic compound like this compound in water is an energetic balancing act between two key processes:

-

Lattice Energy: The energy required to break apart the ionic bonds holding the Fe²⁺ and CH₃COO⁻ ions together in the solid crystal lattice.[9]

-

Hydration Energy: The energy released when these separated ions are surrounded and stabilized by polar water molecules through ion-dipole interactions.[9]

For this compound, the substantial hydration energy released from the interaction of water with the Fe²⁺ cation and the acetate anions overcomes the compound's lattice energy, leading to its high solubility.[9][10]

Factors Influencing Aqueous Solubility

Several factors can significantly alter the solubility of this compound in aqueous systems:

-

Temperature: For most solid ionic compounds, solubility increases with temperature.[1][9] The additional thermal energy helps to overcome the lattice forces, promoting dissolution. While specific quantitative data for this compound across a wide temperature range is sparse in readily available literature, this general principle holds true.[1][11]

-

pH: The solubility of this compound is pH-dependent. In more acidic conditions, its solubility is enhanced.[1][11] This is due to the equilibrium of the acetate ion (a weak base). In acidic solutions, the acetate ions react with H⁺ ions to form acetic acid, shifting the dissolution equilibrium towards the dissolved state according to Le Châtelier's principle. Conversely, in basic solutions, the formation of insoluble iron(II) hydroxide (Fe(OH)₂) can occur, reducing the concentration of dissolved Fe²⁺ and thus decreasing the overall solubility.

-

Common Ion Effect: The presence of a common ion, such as from sodium acetate or iron(II) chloride, will decrease the solubility of this compound.[9][10] The addition of either Fe²⁺ or CH₃COO⁻ ions to a saturated solution will shift the equilibrium back towards the solid, undissolved state.[10]

-

Oxidation: Fe²⁺ ions in solution are susceptible to oxidation by atmospheric oxygen, converting them to Fe³⁺ ions. This can lead to the formation of brownish iron(III) hydroxide precipitates or basic iron(III) acetates, which are generally less soluble and can complicate solubility measurements.[1][12] Therefore, handling solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended for precise work.[13]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is more varied and is primarily dictated by the polarity of the solvent.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Methanol | Soluble[13] | A polar protic solvent capable of hydrogen bonding and solvating the ions effectively. |

| Ethanol | Soluble[14] | Similar to methanol, its polarity allows for the dissolution of the ionic compound. |

| N,N-Dimethylformamide (DMF) | Very Soluble[13] | A highly polar aprotic solvent that can effectively solvate cations. |

| Glacial Acetic Acid | Sparingly Soluble[13] | The presence of the common acetate ion limits solubility. Anhydrous this compound has a reported solubility of approximately 0.037 mol/kg in a mixture of acetic acid and acetic anhydride.[15] |

| Chloroform | Very Slightly Soluble[13] | A nonpolar solvent, unable to effectively solvate the Fe²⁺ and acetate ions. |

The principle of "like dissolves like" is paramount. Polar solvents, especially those capable of strong dipole-dipole interactions or hydrogen bonding, are better suited to dissolve ionic salts like this compound compared to nonpolar solvents.[10]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[16] It involves agitating an excess of the solid compound with the solvent for a prolonged period to ensure equilibrium is reached.

Methodology

-

Preparation: Add an excess amount of solid this compound to several replicate flasks or vials. (The amount should be sufficient to ensure a solid phase remains after equilibrium).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., deionized water, ethanol) to each flask.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant, controlled temperature (e.g., 25 °C). Agitate the flasks for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with checks at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.[16][17]

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is typically done by centrifugation followed by drawing off the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not interact with the compound.[16]

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or a more specific technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) for iron content.[17]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound under the tested conditions.

Workflow Diagram

Caption: Shake-Flask method for determining thermodynamic solubility.

Conclusion

This compound is a water-soluble compound, with its dissolution governed by the interplay of lattice and hydration energies. Its solubility is sensitive to temperature, pH, and the presence of common ions. In organic media, its solubility is highest in polar solvents like methanol and DMF. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for controlling chemical reactions, designing purification strategies, and developing stable formulations. The standardized shake-flask method provides a reliable means of quantifying these critical parameters for successful research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.at [fishersci.at]

- 5. This compound [chemister.ru]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | Fe(OAc)2 | Fe(CH3COO)2 – Ereztech [ereztech.com]

- 9. Explain any four factors which affect the solubility of ionic compoun - askIITians [askiitians.com]

- 10. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. This compound - Crystal growing [en.crystalls.info]

- 15. RU2269508C2 - Ferrous acetate preparation method - Google Patents [patents.google.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Thermal Decomposition Behavior of Iron(II) Acetate

This guide provides an in-depth exploration of the thermal decomposition of iron(II) acetate, Fe(CH₃COO)₂. It is intended for researchers, material scientists, and chemical engineers who utilize this process for applications such as the synthesis of iron oxide nanoparticles, catalysts, and other advanced materials. We will move beyond a simple procedural outline to discuss the underlying chemical transformations, the rationale behind analytical choices, and a framework for achieving reproducible, high-fidelity results.

Introduction: The Significance of this compound Decomposition

This compound is a versatile precursor in materials science, primarily because its thermal decomposition offers a controllable route to various iron-based materials.[1][2] Unlike many inorganic salts, its decomposition yields volatile organic byproducts, leaving behind a relatively pure inorganic residue.[3][4] The primary application driving research into its thermal behavior is the synthesis of iron oxide nanoparticles (e.g., magnetite, Fe₃O₄, and maghemite/hematite, γ/α-Fe₂O₃).[5][6] The phase, crystallinity, and morphology of these nanoparticles are critically dependent on the conditions of the thermal decomposition process, making a thorough understanding of this reaction essential for targeted material design.

This guide establishes a self-validating experimental logic. The thermogravimetric data on mass loss should directly correlate with the structural data from diffraction on the resulting solid phases, which in turn must be consistent with the evolved gas analysis. This triangulation of data ensures a high degree of confidence in the interpretation of the decomposition pathway.

The Core Process: Decomposition Pathways and Products

The thermal decomposition of this compound is not a single-step event but a series of overlapping processes. The final products are highly sensitive to the composition of the surrounding atmosphere.

Influence of the Atmosphere

The presence or absence of an oxidant, typically oxygen from the air, fundamentally dictates the final iron oxide phase.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of an external oxidant, the decomposition proceeds via pyrolysis. The process generally leads to the formation of magnetite (Fe₃O₄) or a mixture containing metallic iron (Fe) and iron carbide (Fe₃C), depending on the precise temperature and residence time. The decomposition of the acetate ligand itself provides the carbon source for carbide formation.

-

Oxidizing Atmosphere (e.g., Air, Oxygen): When heated in air, the iron(II) is readily oxidized to iron(III). The decomposition process is coupled with oxidation, leading directly to the formation of hematite (α-Fe₂O₃) or its polymorph maghemite (γ-Fe₂O₃).[7]

Gaseous Byproducts

Regardless of the atmosphere, the breakdown of the acetate ligand (CH₃COO⁻) generates a complex mixture of volatile organic compounds. Key identified gaseous products include acetic acid, acetone, and carbon dioxide.[8] The specific ratios and presence of other minor products like organic acid vapors and carbon monoxide depend on the reaction conditions.[3][4] A comprehensive analysis of these gases is crucial for elucidating the reaction mechanism.

The overall relationship between precursor, conditions, and products can be visualized as follows:

Caption: General decomposition pathways of this compound under different atmospheres.

Analytical Strategy: A Multi-Technique Approach

No single technique can fully elucidate the decomposition behavior. A synergistic combination of thermal analysis, structural analysis, and evolved gas analysis is required.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for probing the decomposition.

-

TGA measures the change in mass as a function of temperature, revealing the temperature ranges of decomposition events and the mass of the final residue.[9]

-

DSC measures the heat flow into or out of the sample, identifying whether decomposition events are endothermic or exothermic.[10]

The decomposition of anhydrous this compound in an inert atmosphere typically occurs in a major step between approximately 260 °C and 328 °C.[8] In air, the decomposition profile can be more complex due to concurrent oxidation.[7]

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Event | Solid Product |

| Nitrogen (N₂) / Argon (Ar) | ~260 - 350 | ~45-55% | Decomposition of acetate ligands | Fe₃O₄ (Magnetite) |

| Air (O₂) / Oxidizing | ~250 - 350 | ~40-50% | Oxidative Decomposition | α-Fe₂O₃ (Hematite) |

| (Note: Exact temperatures and mass loss percentages can vary based on heating rate, sample purity, and morphology. Data synthesized from[7][8][11].) |

Structural Analysis: X-Ray Diffraction (XRD)

XRD is indispensable for identifying the crystalline structure of the solid residue after the decomposition process is complete. By comparing the diffraction pattern of the residue to standard databases, one can confirm the identity of the iron oxide phase (e.g., magnetite vs. hematite).[7] For a comprehensive study, in-situ XRD can be performed during heating to track phase transformations in real-time.[12]

Evolved Gas Analysis (EGA): Mass Spectrometry (MS) / GC-MS

Coupling the off-gas from the TGA to a Mass Spectrometer (TGA-MS) provides real-time, mass-to-charge information about the volatile decomposition products.[13][14] This is critical for confirming the release of species like CO₂ (m/z = 44), acetone (m/z = 58, fragment at 43), and acetic acid (m/z = 60, fragment at 43). For more complex mixtures, the gas can be collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for definitive separation and identification of byproducts.[15]

The following diagram illustrates the validated analytical workflow.

References

- 1. This compound | Fe(OAc)2 | Fe(CH3COO)2 – Ereztech [ereztech.com]

- 2. americanelements.com [americanelements.com]

- 3. gelest.com [gelest.com]

- 4. prochemonline.com [prochemonline.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]

- 13. In situ analysis of gaseous products from PEO-based polymer electrolyte decomposition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04442A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to Iron(II) Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of iron(II) acetate, also known as ferrous acetate, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into the fundamental properties, synthesis protocols, reactivity, and diverse applications of this versatile inorganic compound, with a strong emphasis on scientific integrity and practical insights.

Core Identification and Physicochemical Properties

This compound is an inorganic compound that exists as an anhydrous salt or a tetrahydrate.[1] The anhydrous form is the primary subject of this guide.

| Property | Value | Source(s) |

| IUPAC Name | iron(2+) diacetate | [2] |

| Synonyms | Ferrous acetate, Iron diacetate, Acetic acid iron(2+) salt | [3][4][5][6] |

| CAS Number | 3094-87-9 | [1][2][4][6] |

| Molecular Formula | C₄H₆FeO₄ | [7][8] |

| Molecular Weight | 173.93 g/mol | [4][7][9] |

| Appearance | White to off-white or light brown/grey powder/crystals | [1][4][7][9] |

| Melting Point | 190–200 °C (decomposes) | [4][7][9] |

| Solubility | Highly soluble in water; soluble in alcohol | [1][3] |

| Sensitivity | Sensitive to air and moisture | [4][7][9] |

Table 1: Key identifiers and physicochemical properties of anhydrous this compound.

Synthesis of this compound: Protocols and Mechanistic Rationale

The synthesis of high-purity this compound is critical for its successful application in research and development. The primary challenge during synthesis is the prevention of oxidation of the iron(II) ion to the iron(III) state. Therefore, reactions are typically conducted under an inert atmosphere.[3]

Protocol: Synthesis from Iron Metal and Acetic Acid

This is a common and straightforward method for producing this compound.[1][3]

Methodology:

-

Inert Atmosphere: The reaction vessel is first purged with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Reactant Addition: High-purity iron powder is suspended in deoxygenated glacial acetic acid. The reaction proceeds according to the following equation: Fe(s) + 2 CH₃COOH(aq) → Fe(CH₃COO)₂(aq) + H₂(g)[1][3]

-

Reaction Conditions: The mixture is gently heated and stirred for several days to ensure complete reaction. The evolution of hydrogen gas is a key indicator of the reaction's progress.[1]

-

Isolation: The resulting solution is filtered to remove any unreacted iron. The this compound is then precipitated, washed with an anhydrous solvent, and dried under vacuum.

Causality of Experimental Choices:

-

Inert Atmosphere: The absence of oxygen is crucial to prevent the formation of iron(III) acetate, which would contaminate the final product.

-

Excess Acetic Acid: Using an excess of acetic acid helps to drive the reaction to completion and dissolve the iron powder effectively.

-

Gentle Heating: While heat can accelerate the reaction, excessive temperatures can promote the decomposition of the product.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound from iron and acetic acid.

Alternative Synthesis Routes

Other methods for synthesizing this compound include:

-

From Iron(II) Carbonate or Hydroxide: Reacting iron(II) carbonate or hydroxide with acetic acid.[1][10]

-

Electrolysis: An electrolytic method using a pure iron anode and a graphite or titanium cathode in an acetic acid electrolyte can also produce this compound.[11]

-

From Magnetite: A process involving the extraction of iron from low-grade magnetite using an organic acid, followed by precipitation as iron hydroxide and subsequent reaction with acetic acid.[12]

Chemical Reactivity and Structural Insights

Anhydrous this compound has a polymeric structure in the solid state, with octahedral iron(II) centers linked by acetate ligands.[1][7] This coordination polymer structure contributes to its stability and reactivity.[7][9]

The primary reactivity concern for this compound is its susceptibility to oxidation. In the presence of air and moisture, it readily oxidizes to iron(III) compounds.[4][7][9] This is a critical consideration for its storage and handling, which must be done under an inert atmosphere.[4][5][7]

Applications in Research and Drug Development

This compound serves as a versatile precursor and catalyst in various scientific applications.

Synthesis of Iron Oxide Nanoparticles

A significant application of this compound is in the synthesis of iron oxide nanoparticles, particularly maghemite (γ-Fe₂O₃) and magnetite (Fe₃O₄).[3][4] These nanoparticles have widespread use in:

-

Drug Delivery Systems: As magnetic carriers for targeted drug delivery.[3]

-

MRI Contrast Agents: To enhance the resolution of magnetic resonance imaging.[3]

The thermal decomposition of this compound in the presence of surfactants like oleic acid is a common method to produce monodisperse nanoparticles.[3][9]

Diagram of Nanoparticle Synthesis Application

Caption: Role of this compound in the synthesis of iron oxide nanoparticles and their applications.

Catalysis in Organic Synthesis

This compound can act as a catalyst in various organic reactions, such as Friedel-Crafts acylation, due to the redox activity of the Fe²⁺/Fe³⁺ couple.[3][9]

Biological and Biochemical Research

In biological studies, this compound is utilized as a source of ferrous ions to investigate:

-

Iron Homeostasis: The mechanisms by which cells regulate iron levels.[9]

-

Iron Supplementation: As a soluble iron source in cell culture media to study its bioavailability and impact on cellular processes.[3][9]

-

Antimicrobial Properties: It has shown inhibitory effects against bacteria like Escherichia coli and Staphylococcus aureus.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Identification:

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[4][13][14]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][13][14]

-

Combustible Dust: May form combustible dust concentrations in air.[13][15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][13][14]

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[13][14]

-

Avoid Dust Formation: Minimize the generation and accumulation of dust.[13][15]

Storage Conditions:

-

Inert Atmosphere: Store under a dry, inert gas such as nitrogen.[5][7]

-

Airtight Container: Keep the container tightly sealed in a cool, dry place.[4][5][14]

-

Incompatible Materials: Keep away from strong oxidizing agents, moisture, and air.[5][13][15]

Conclusion

This compound is a valuable compound for researchers and drug development professionals, offering a range of applications from the synthesis of advanced nanomaterials to fundamental biochemical studies. A thorough understanding of its properties, synthesis, and handling requirements is essential for its effective and safe utilization. The protocols and insights provided in this guide are intended to support the scientific community in harnessing the full potential of this versatile chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ferrous acetate | C4H6FeO4 | CID 18344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | Fe(OAc)2 | Fe(CH3COO)2 – Ereztech [ereztech.com]

- 5. ereztech.com [ereztech.com]

- 6. echemi.com [echemi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. fishersci.at [fishersci.at]

- 9. This compound | High Purity | For Research (RUO) [benchchem.com]

- 10. This compound - Crystal growing [en.crystalls.info]

- 11. Synthetic method for preparing this compound by electrolysis - Eureka | Patsnap [eureka.patsnap.com]

- 12. US7550618B2 - Preparation of this compound powder from a low grade magnetite - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. prochemonline.com [prochemonline.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Iron Oxide Nanoparticles from Iron(II) Acetate: An Application Note and Protocol

Introduction: The Significance of Precisely Engineered Iron Oxide Nanoparticles

Iron oxide nanoparticles (IONPs) represent a cornerstone of modern nanotechnology, finding extensive applications in biomedical fields such as targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia-based cancer therapy.[1] Their utility is intrinsically linked to their physicochemical properties, including size, shape, crystallinity, and magnetic behavior. Consequently, the synthesis method employed is of paramount importance in tailoring these properties for specific applications. Among the various synthetic routes, the thermal decomposition of organometallic precursors offers a robust platform for producing high-quality, monodisperse IONPs.[1][2]

This application note provides a comprehensive guide to the synthesis of iron oxide nanoparticles using iron(II) acetate as a precursor. We will delve into the fundamental principles governing the thermal decomposition of this precursor and present two detailed protocols: a solventless approach for simplicity and a solvent-based method employing surfactants for enhanced control over nanoparticle monodispersity. This guide is intended for researchers, scientists, and drug development professionals seeking to produce well-defined iron oxide nanoparticles for their specific research and development needs.

Understanding the Synthesis: The Chemistry of this compound Decomposition

The thermal decomposition of this compound (Fe(CH₃COO)₂) is a versatile method for producing various phases of iron oxide nanoparticles, primarily magnetite (Fe₃O₄) and hematite (α-Fe₂O₃). The final product is highly dependent on the reaction conditions, such as temperature, reaction time, and the presence or absence of an oxidizing or inert atmosphere.[3]

In a typical thermal decomposition process, the this compound precursor is heated to a high temperature, causing the organic ligands (acetate groups) to break down and leave behind a core of iron oxide. The process can be summarized in the following key stages:

-

Decomposition of the Precursor: As the temperature increases, the this compound decomposes, releasing volatile byproducts.

-

Nucleation: At a sufficiently high temperature, the iron and oxygen atoms begin to coalesce, forming small, stable nuclei of iron oxide.

-

Growth: These nuclei then act as seeds for further growth, with more iron and oxygen atoms depositing onto their surface, leading to the formation of larger nanoparticles.

The final phase of the iron oxide is influenced by the atmosphere. Decomposition in an inert atmosphere tends to favor the formation of magnetite (Fe₃O₄), while decomposition in the presence of air (oxygen) will lead to the more oxidized hematite (α-Fe₂O₃) phase.[3]

Experimental Protocols

Two distinct protocols are presented here. Protocol 1 describes a straightforward solventless synthesis, ideal for producing larger quantities of nanoparticles where stringent monodispersity is not the primary concern. Protocol 2 outlines a more controlled synthesis in a high-boiling point solvent with the aid of surfactants to achieve a narrow size distribution, which is critical for many biomedical applications.

Protocol 1: Solventless Thermal Decomposition of this compound

This method is based on the direct heating of this compound powder in a controlled atmosphere. It is a simple and efficient way to produce iron oxide nanoparticles.[3][4]

Materials:

-

This compound (anhydrous, 99.9%)

-

High-purity nitrogen or argon gas

-

Tube furnace with temperature controller

-

Quartz tube

-

Ceramic boat

-

Ethanol (anhydrous)

-

Acetone

Equipment:

-

Schlenk line or glovebox for inert atmosphere handling

-

Mortar and pestle

-

Centrifuge

-

Sonication bath

Procedure:

-

Preparation: Place a known amount of this compound powder into a ceramic boat.

-

Furnace Setup: Position the ceramic boat in the center of a quartz tube and place the tube inside the tube furnace.

-

Inert Atmosphere: Purge the quartz tube with high-purity nitrogen or argon gas for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of the inert gas throughout the reaction.